Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Overview
Description
“Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The mentioned compound has various substituents on the pyrimidine ring, including a fluorophenyl group, an isopropyl group, and a methylsulfonyl group.
Chemical Reactions Analysis
As a pyrimidine derivative, this compound could undergo various chemical reactions. For instance, nucleophilic substitution reactions could occur at the positions activated by the substituents .Scientific Research Applications
- Findings : A novel triazole-pyrimidine hybrid was synthesized and evaluated. It exhibited promising neuroprotective and anti-inflammatory properties. Specifically, certain compounds inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, these compounds reduced endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells .
- Findings : The pyrimidine moiety, including derivatives like our compound, has been employed in designing privileged structures for medicinal chemistry. These compounds hold promise for diverse applications .
Neuroprotection and Anti-neuroinflammatory Activity
Heterocyclic Compound Libraries
Future Directions
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMPJZCYHYWHGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647755 |
Source
|
Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | |
CAS RN |
799842-06-1 |
Source
|
Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate as revealed by its crystal structure?
A1: The crystal structure of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate reveals several important features:
- Asymmetric Unit: The crystal's asymmetric unit contains three independent molecules of the compound [].
- Ring Orientations: The pyrimidine and benzene rings within each molecule are not coplanar. They are oriented at specific dihedral angles (41.72°, 26.21°, and 36.49° for the three molecules) [].
- Intramolecular Hydrogen Bonding: The presence of C—H⋯O hydrogen bonds within each molecule leads to the formation of non-planar six- and seven-membered rings, adopting a twist conformation [].
- Intermolecular Interactions: C—H⋯O hydrogen bonds also exist between molecules in the crystal structure, influencing the overall packing arrangement [].
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